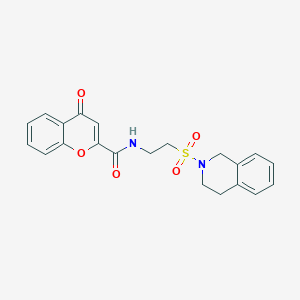

![molecular formula C8H10Cl2N2O B2489013 Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride CAS No. 153863-94-6](/img/structure/B2489013.png)

Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

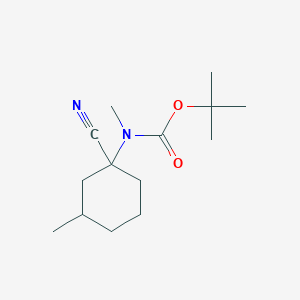

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been extensively explored through various methods. Shiotani and Taniguchi (1997) detailed the synthesis of cyano derivatives and their subsequent conversion to various carbon-substituted derivatives, providing a foundational approach for generating furo[3,2-b]pyridine structures with diverse functional groups (Shiotani & Taniguchi, 1997). Additionally, Fumagalli and Emery (2016) charted the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines synthesized via heterocyclization of pyridine-N-oxide derivatives, highlighting the versatility of this core in synthetic chemistry (Fumagalli & da Silva Emery, 2016).

Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride and its derivatives is pivotal for understanding their chemical behavior. The presence of both furan and pyridine rings contributes to the compound's reactivity and interaction with various reagents. The detailed structural analysis and synthesis routes provided by researchers like Shiotani and Taniguchi (1996, 1997) lay the groundwork for further exploration of this compound's molecular intricacies.

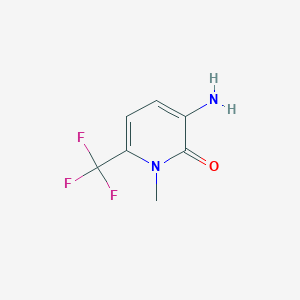

Chemical Reactions and Properties

The chemical reactions involving furo[3,2-b]pyridine derivatives are diverse. Bencková and Krutošíková (1999) explored the synthesis and reactions of 5-aminofuro[3,2-c]pyridinium tosylates and substituted N-oxides, demonstrating the compound's reactivity and potential for generating a wide range of derivatives (Bencková & Krutošíková, 1999). The work by Shiotani and Taniguchi (1996) on the cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N‐oxide further illustrates the compound's diverse chemical properties (Shiotani & Taniguchi, 1996).

Wissenschaftliche Forschungsanwendungen

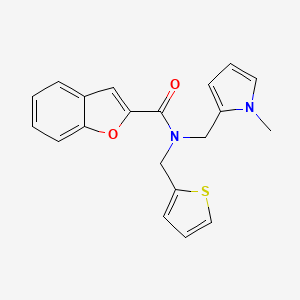

Kinase Inhibitors and Chemical Biology Probes

The furo[3,2-b]pyridine motif serves as a central pharmacophore in the development of kinase inhibitors. Němec et al. (2021) demonstrate the utility of this scaffold in creating highly selective inhibitors for protein kinases CLK and HIPK, offering new avenues for chemical biology probes and therapeutic agents (Němec et al., 2021).

Anticancer Activity

Dandamudi Sri Laxmi et al. (2020) explored 2-substituted furo[3,2-b]pyridines for their cytotoxic properties against cancer cell lines, identifying compounds with promising anticancer activities. This highlights the potential of furo[3,2-b]pyridines as a basis for developing new anticancer drugs (Dandamudi Sri Laxmi et al., 2020).

Synthesis of Polyheterocycles

The furo[3,2-b]pyridine unit facilitates the synthesis of polyheterocycles, as described by Chartoire et al. (2008). Their work outlines an efficient and rapid synthesis approach, demonstrating the versatility of this scaffold in constructing complex organic molecules (Chartoire et al., 2008).

Topoisomerase Inhibitors

Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules containing the furo[3,2-b]pyridine core, which were found to be effective topoisomerase inhibitors. These compounds showed significant tumor growth inhibition in xenografted mice, illustrating their potential as cancer therapeutics (Kwon et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZFJTCEIYWMOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(O2)CN)N=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)

![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)